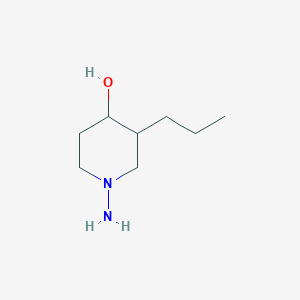

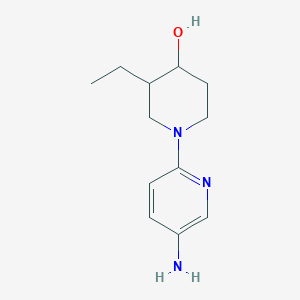

1-Amino-3-propylpiperidin-4-ol

Vue d'ensemble

Description

Synthesis Analysis

Piperidine derivatives, such as 1-Amino-3-propylpiperidin-4-ol, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

The molecular formula of 1-Amino-3-propylpiperidin-4-ol is C8H18N2O.

Chemical Reactions Analysis

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Physical And Chemical Properties Analysis

Amino acids, which include compounds like 1-Amino-3-propylpiperidin-4-ol, are colorless, crystalline solids. They have a high melting point greater than 200°C. They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .

Applications De Recherche Scientifique

Plant Growth Stimulation

The compound "1-propyl-4-(3'-amino-1',2',4'-triazolo-3'-thiopropinyl) piperidin-4-ol," a derivative of 1-Amino-3-propylpiperidin-4-ol, has been prepared and tested for its growth-stimulating activity on spring wheat grains. It demonstrated efficacy as a domestic growth regulator, comparable to "Akpinol-alpha" (KN-2), suggesting its potential application in agriculture to enhance plant growth (Kishibayev et al., 2019).

Synthesis and Biochemical Applications

The synthesis of various derivatives of 1-Amino-3-propylpiperidin-4-ol has led to advancements in medicinal chemistry, including the development of beta-adrenoceptor blocking agents and the investigation of their cardioselectivity. These agents have been synthesized to understand their binding affinity to beta-1 and beta-2 adrenoceptors, contributing significantly to cardiovascular pharmacology (Rzeszotarski et al., 1979).

Material Science and Biochemistry

Derivatives such as "2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid" have shown utility as effective β-turn and 3_10/α-helix inducers in peptides, serving as excellent probes for electron spin resonance and fluorescence quenching studies. This highlights their significant role in the study of peptide structures and functions, contributing valuable tools for material science and biochemistry research (Toniolo et al., 1998).

Analytical Chemistry

In analytical chemistry, the differentiation and recognition of pseudodistamine isomeric precursors trans-3(4)-aminopiperidin-4(3)-ols have been explored through mass spectrometry. This research provides a novel approach to recognizing regioisomeric structures, aiding in the synthesis and identification of biologically active compounds and their derivatives (Mazur et al., 2017).

Fluorescent Sensor Development

The creation of a turn-on ESIPT-based fluorescent sensor for the detection of aluminum ions, using derivatives such as "6-amino-5-((4-bromobenzylidene)amino)-2-mercaptopyrimidin-4-ol," illustrates the application of 1-Amino-3-propylpiperidin-4-ol derivatives in developing sensors with potential for biological imaging and logic gate applications (Yadav & Singh, 2018).

Mécanisme D'action

While specific information on the mechanism of action of 1-Amino-3-propylpiperidin-4-ol was not found, it’s worth noting that many piperidine derivatives have been found to have significant biological activity. For example, aminoglycosides, which are a class of drugs that include piperidine derivatives, bind to the bacterial ribosome, leading to inhibition of protein synthesis by promoting mistranslation and elimination of proofreading .

Orientations Futures

While specific future directions for 1-Amino-3-propylpiperidin-4-ol were not found, it’s worth noting that therapeutic peptides, which include compounds like 1-Amino-3-propylpiperidin-4-ol, have made great progress in the last decade thanks to new production, modification, and analytic technologies . This suggests that there could be significant future research and development in this area.

Propriétés

IUPAC Name |

1-amino-3-propylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-2-3-7-6-10(9)5-4-8(7)11/h7-8,11H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZHAADASOCJST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CCC1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3-propylpiperidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1491098.png)

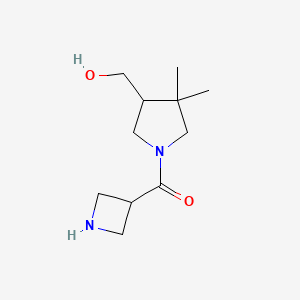

![Azetidin-3-yl(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)methanone](/img/structure/B1491113.png)

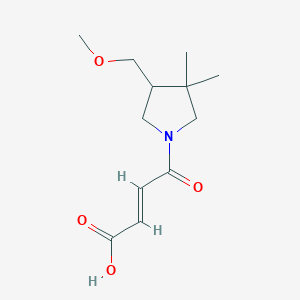

![2-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B1491114.png)